8-Nonenyl Acetate

説明

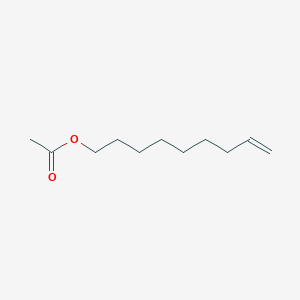

Structure

3D Structure

特性

IUPAC Name |

non-8-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXQMCFHKGATCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576680 | |

| Record name | Non-8-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13038-22-7 | |

| Record name | 8-Nonen-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13038-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Non-8-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-8-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.281.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Nonenyl Acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenyl acetate (CAS No. 13038-22-7) is an unsaturated aliphatic ester that has garnered interest in various scientific fields, particularly in chemical ecology and as a potential building block in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, outlines a plausible synthetic route, discusses its characteristic reactions, and explores its current and potential applications, with a focus on its relevance to researchers in drug development.

Core Properties of 8-Nonenyl Acetate

8-Nonenyl acetate, also known as 9-acetoxy-1-nonene or acetic acid 8-nonenyl ester, is a colorless to light yellow liquid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13038-22-7 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.28 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 155 °C at 24 mmHg | |

| Density | 0.88 g/mL | |

| Refractive Index | 1.4330-1.4350 | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| SMILES | C=CCCCCCCCOC(=O)C | [3] |

| InChI Key | HUXQMCFHKGATCP-UHFFFAOYSA-N | [3] |

Synthesis of 8-Nonenyl Acetate

A common and straightforward method for the synthesis of 8-nonenyl acetate is through the esterification of 8-nonen-1-ol. This reaction involves the treatment of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.

Experimental Protocol: Esterification of 8-Nonen-1-ol

The following is a representative protocol for the synthesis of 8-nonenyl acetate, based on standard esterification procedures.

Materials:

-

8-Nonen-1-ol

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-nonen-1-ol in an excess of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 8-nonenyl acetate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Nonenyl Acetate

Introduction: Understanding 8-Nonenyl Acetate

8-Nonenyl Acetate (CAS No. 13038-22-7) is a long-chain fatty acid ester that serves as a valuable building block and research chemical in various scientific domains.[1][2][3] As an unsaturated ester, its chemical functionality is defined by the terminal alkene group and the ester moiety. This bifunctionality makes it a subject of interest in organic synthesis, materials science, and proteomics research.[4] This guide provides a comprehensive overview of its core physicochemical properties and outlines robust analytical methodologies for its characterization, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 8-Nonenyl Acetate is systematically known as non-8-enyl acetate.[5] Its identity is established by a unique combination of identifiers, as detailed in the table below.

Table 1: Chemical Identifiers for 8-Nonenyl Acetate

| Identifier | Value | Source(s) |

| CAS Number | 13038-22-7 | [1][2][6] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][5][6] |

| Molecular Weight | 184.28 g/mol | [1][4][6] |

| IUPAC Name | non-8-enyl acetate | [5] |

| Synonyms | 9-Acetoxy-1-nonene, Acetic Acid 8-Nonenyl Ester | [1][5][7] |

| InChI Key | HUXQMCFHKGATCP-UHFFFAOYSA-N | [5][8] |

| SMILES | CC(=O)OCCCCCCCC=C | [5][6][8] |

Core Physicochemical Properties

The physical and chemical properties of 8-Nonenyl Acetate dictate its behavior in various systems, from reaction media to biological matrices. The following table summarizes key experimental and computed properties, which are critical for designing experiments and predicting its interactions.

Table 2: Physicochemical Data for 8-Nonenyl Acetate

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to light yellow clear liquid | At 20°C | [1] |

| Boiling Point | 155°C | At 24 mmHg | [5][7][8] |

| Density | 0.88 g/cm³ | --- | [8] |

| Refractive Index | 1.4330 - 1.4350 | At 20°C | [8] |

| Solubility | Not experimentally determined. | Inferred to be soluble in alcohols and ethers and insoluble in water, similar to its saturated analog, nonyl acetate. | [8][9][10] |

| Purity (Commercial) | >98.0% (GC) | As determined by Gas Chromatography. | [1][3] |

| LogP (o/w) | 3.0761 | Computed value, indicating moderate lipophilicity. | [6][8] |

| Polar Surface Area | 26.3 Ų | Computed value. | [6][8] |

| Rotatable Bonds | 9 | Computed value, indicating high conformational flexibility. | [8] |

Analytical Characterization: Methodologies and Insights

A multi-technique approach is essential for the comprehensive characterization of 8-Nonenyl Acetate, confirming its identity, purity, and structural integrity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Identification

Expertise & Experience: For a volatile and relatively nonpolar compound like 8-Nonenyl Acetate, GC-MS is the definitive technique. It provides both high-resolution separation (GC) and unambiguous identification through mass fragmentation patterns (MS). The choice of a mid-polarity column (e.g., DB-5ms) is a strategic decision; it provides excellent separation for this type of analyte while being robust enough for routine analysis. The temperature program is designed to ensure sharp peaks without excessive run times.

Caption: Workflow for purity and identity analysis of 8-Nonenyl Acetate by GC-MS.

-

Sample Preparation:

-

Accurately prepare a stock solution of 8-Nonenyl Acetate at 1 mg/mL in high-purity ethyl acetate.

-

Perform a serial dilution to create a working standard of approximately 10 µg/mL for analysis. The choice of ethyl acetate is based on its volatility and compatibility with common GC systems.[11]

-

-

Instrumentation Parameters (Typical):

-

GC System: Agilent 7890B or equivalent.

-

Injector: Split/splitless inlet, operated in split mode (50:1 ratio) at 250°C. A high split ratio prevents column overloading and ensures sharp peaks.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min). This program allows for separation from potential low-boiling impurities and ensures the analyte elutes efficiently.

-

MS System: Agilent 5977A or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 230°C.

-

Quadrupole: Temperature at 150°C.

-

Scan Range: m/z 40-300.

-

-

Expected Results & Trustworthiness:

-

Purity: A single, sharp chromatographic peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks. For a >98% pure sample, this peak should dominate the chromatogram.

-

Identification: The resulting mass spectrum should be compared against a reference library (e.g., NIST). Key expected fragments for 8-nonenyl acetate include the acetyl cation (CH₃CO⁺) at m/z 43 (often the base peak), and fragments resulting from cleavage along the alkyl chain. The molecular ion (M⁺) at m/z 184 may be weak or absent, which is typical for long-chain esters.[12] This multi-faceted verification provides a self-validating system for identity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: While GC-MS confirms identity and purity, NMR spectroscopy provides the definitive, non-destructive proof of structure. By analyzing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom, we can map the molecule's complete covalent framework. The predictions below are based on established chemical shift principles for esters and alkenes.

Caption: Predicted NMR chemical shifts correlated to the molecular structure of 8-Nonenyl Acetate.

-

Sample Preparation: Dissolve ~10-20 mg of the 8-Nonenyl Acetate sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice as it is an excellent solvent for this analyte and its residual solvent peak does not interfere with key analyte signals.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Data Interpretation:

-

¹H NMR: Look for the characteristic singlet of the acetate methyl group around δ 2.05 ppm. The triplet corresponding to the methylene group adjacent to the ester oxygen (-O-CH₂ -) should appear around δ 4.05 ppm. The complex multiplets for the terminal vinyl group protons are expected between δ 4.9 and 5.9 ppm.

-

¹³C NMR: The carbonyl carbon of the ester is the most deshielded, appearing around δ 171 ppm. The carbons of the double bond will be in the δ 114-140 ppm region, while the carbon of the acetate methyl group will be upfield, around δ 21 ppm. The presence of all expected signals with correct integrations and multiplicities validates the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a quick quality control check. For a liquid sample like 8-Nonenyl Acetate, a neat analysis using a salt plate (NaCl or KBr) is the most straightforward and common method, requiring minimal sample preparation.

-

Sample Preparation: Place one drop of neat 8-Nonenyl Acetate liquid between two polished salt plates.

-

Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

-

Data Interpretation: The spectrum is validated by identifying the following key absorption bands:

-

~1740 cm⁻¹ (strong, sharp): This is the most prominent peak and is characteristic of the C=O (carbonyl) stretch of the ester functional group.

-

~1235 cm⁻¹ (strong): Characteristic of the C-O stretch of the acetate group.

-

~3075 cm⁻¹ (medium): Corresponds to the =C-H stretching of the terminal alkene.

-

~1640 cm⁻¹ (medium): Corresponds to the C=C stretching of the alkene.

-

~2850-2950 cm⁻¹ (strong): C-H stretching of the alkane chain.

-

Handling, Storage, and Safety

8-Nonenyl Acetate is intended for laboratory research purposes only and is not for drug or household use.[3] While it is classified as non-hazardous for transportation, standard laboratory safety protocols should be followed.[3]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][13]

-

Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[3][13]

-

Toxicology: Comprehensive toxicological data is not available.[14] The health risks have not been fully determined, and it should be handled with the care afforded to any uncharacterized chemical.[3]

Conclusion

The characterization of 8-Nonenyl Acetate is a clear example of the synergy between modern analytical techniques. GC-MS serves as the primary tool for assessing purity and confirming identity, while NMR spectroscopy provides definitive structural elucidation. FTIR offers a rapid and reliable method for functional group verification. By employing these self-validating methodologies, researchers can proceed with confidence in the quality and identity of their materials, ensuring the integrity and reproducibility of their scientific work.

References

-

LabSolutions. (n.d.). 8-Nonenyl Acetate. Available at: [Link]

-

Bedoukian Research, Inc. (2009). Material Safety Data Sheet. Available at: [Link]

-

Mol-Instincts. (2025). 8-nitro-8-nonenyl acetate. Available at: [Link]

-

CP Lab Safety. (n.d.). 8-Nonenyl Acetate, 25mL, Each. Available at: [Link]

-

Perfumer's Apprentice. (n.d.). Nonyl Acetate (CAS 143-13-5). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Nonyl Acetate. PubChem Compound Database. Available at: [Link]

-

The Good Scents Company. (n.d.). nonyl acetate. Available at: [Link]

-

FooDB. (2010). Showing Compound Nonyl acetate (FDB019984). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, nonyl ester. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 8-Nonenyl Acetate | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. scbt.com [scbt.com]

- 5. 8-Nonenyl Acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemscene.com [chemscene.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 13038-22-7(8-Nonenyl Acetate) | Kuujia.com [kuujia.com]

- 9. scent.vn [scent.vn]

- 10. Nonyl Acetate | C11H22O2 | CID 8918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Acetic acid, nonyl ester [webbook.nist.gov]

- 13. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 14. ACETIC ACID 8-NONEN-1-YL ESTER - Safety Data Sheet [chemicalbook.com]

8-Nonenyl Acetate synthesis protocols for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis of 8-Nonenyl Acetate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and contemporary laboratory protocols for the synthesis of 8-nonenyl acetate. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale behind procedural choices, and the critical parameters for ensuring a successful, high-purity synthesis.

Introduction: The Significance of 8-Nonenyl Acetate

8-Nonenyl acetate (C₁₁H₂₀O₂) is a long-chain unsaturated acetate ester.[1][2][3] Its primary significance lies in its role as an insect pheromone, a chemical messenger used for intraspecific communication.[4][5] Pheromones are produced by insects in minute quantities, making their isolation from natural sources impractical for structural confirmation or large-scale application.[6] Therefore, chemical synthesis is indispensable for providing the reference standards needed for structural identification and for producing sufficient quantities for agricultural and forestry applications, primarily in environmentally benign pest management strategies.[1][6] The synthesis of such compounds requires highly selective chemical reactions to achieve the desired structure and purity.[4]

This guide will explore three robust synthetic strategies: direct esterification, Grignard reagent-based carbon chain construction, and modern olefin metathesis. Each protocol is presented as a self-validating system, with an emphasis on experimental design, reaction monitoring, and product characterization.

Physicochemical Properties of 8-Nonenyl Acetate

A thorough understanding of the target molecule's properties is fundamental to designing appropriate synthesis and purification protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [7] |

| Molecular Weight | 184.28 g/mol | [2][3] |

| Appearance | Colorless to Light Yellow Liquid | [2][8] |

| Boiling Point | 155°C @ 24 mmHg | [9] |

| Density | ~0.88 g/mL | [9] |

| Purity (Commercial) | >98.0% (GC) | [2][8] |

| Refractive Index | 1.4330 - 1.4350 | [9] |

| CAS Number | 13038-22-7 | [2][3][7] |

Visualizing the Synthetic Landscape

The synthesis of 8-nonenyl acetate can be approached from several distinct starting points, each with its own set of advantages and challenges. The following diagram illustrates the primary strategic pathways discussed in this guide.

Caption: Overview of synthetic pathways to 8-nonenyl acetate.

Protocol 1: Fischer Esterification of 8-Nonen-1-ol

This is the most direct method for synthesizing 8-nonenyl acetate, provided the precursor alcohol, 8-nonen-1-ol, is readily available.[10][11]

Principle of the Method

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[12] To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one, acetic acid) is used, and/or water is removed as it is formed. The mechanism involves protonation of the carboxylic acid, making it more electrophilic for nucleophilic attack by the alcohol.[12]

Caption: Reaction scheme for Fischer Esterification.

Experimental Protocol

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-nonen-1-ol (10.0 g, 70.3 mmol).

-

Reagent Addition: Add glacial acetic acid (21.1 g, 351.5 mmol, 5 equivalents). The excess acetic acid serves to shift the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[12]

-

Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring. This strong acid is the catalyst for the reaction.[12]

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

-

Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acetic and sulfuric acids) and then with 50 mL of brine (to remove residual water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation (boiling point ~155°C at 24 mmHg) or silica gel column chromatography to yield pure 8-nonenyl acetate.[9][13]

Protocol 2: Grignard Synthesis of the C9 Backbone

This protocol is valuable when 8-nonen-1-ol is not available and must be constructed from smaller, functionalized precursors. It involves the formation of a C-C bond using a Grignard reagent.[14][15]

Principle of the Method

A Grignard reagent (R-MgX) is a potent organometallic nucleophile formed by reacting an organic halide with magnesium metal.[16] This reagent readily attacks electrophilic carbons, such as those in epoxides. The reaction of 6-bromo-1-hexene Grignard reagent with ethylene oxide provides a two-carbon extension, yielding the 8-nonen-1-ol backbone after acidic workup. This alcohol can then be acetylated as described in Protocol 1.

Caption: Reaction scheme for Olefin Cross-Metathesis.

Experimental Protocol

-

Setup: In a glovebox or under a nitrogen atmosphere, add 1-heptene (1.0 g, 10.2 mmol) and allyl acetate (1.22 g, 12.2 mmol, 1.2 equivalents) to a flask containing anhydrous dichloromethane (DCM, 20 mL).

-

Catalyst Addition: Add a second-generation Grubbs' catalyst (e.g., 50 mg, ~0.05-0.1 mol%) to the solution. The choice of catalyst is critical for achieving high yield and selectivity. [17]3. Reaction: Stir the reaction mixture at room temperature or gentle reflux (40°C) under a nitrogen atmosphere. The reaction produces ethylene gas as a byproduct, which should be vented safely. Monitor the reaction by GC for the consumption of starting materials and formation of the product.

-

Quenching: Once the reaction is complete (typically 4-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

-

Purification: Concentrate the reaction mixture in vacuo and purify the residue directly by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 8-nonenyl acetate. [13]

Comparison of Synthetic Protocols

| Protocol | Key Reaction | Starting Materials | Advantages | Disadvantages | Typical Yield |

| 1: Fischer Esterification | Esterification | 8-Nonen-1-ol, Acetic Acid | Simple, high-yielding, uses common reagents. | Requires the C9 alcohol precursor. | >90% |

| 2: Grignard Synthesis | Grignard Addition | Bromoalkene, Mg, Epoxide | Builds the carbon skeleton from smaller parts. | Multi-step, requires anhydrous conditions, moisture-sensitive reagents. | 60-75% (over 2 steps) |

| 3: Olefin Metathesis | Cross-Metathesis | Simpler Alkenes | Convergent, powerful C-C bond formation, high functional group tolerance. | Expensive catalyst, requires inert atmosphere, potential for E/Z isomer mixtures. | 70-85% |

Purification and Characterization Workflow

Regardless of the synthetic route, rigorous purification and characterization are mandatory to ensure the final product meets the required specifications for research or application.

Caption: General workflow for purification and characterization.

-

Silica Gel Chromatography: This is a highly effective method for removing impurities with different polarities from the desired ester. [13]A mobile phase of hexane with a small percentage of ethyl acetate is typically used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for determining the purity of the final product and confirming its molecular weight (184.28 g/mol ). [2][3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of 8-nonenyl acetate by analyzing the chemical shifts and coupling patterns of the hydrogen and carbon atoms.

References

-

Zarbin, P. H. G., Bergmann, J., & Birkett, M. A. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(5), 899-927. [Link]

-

Wikipedia. (n.d.). Insect pheromones. Retrieved from [Link]

-

Corpet, M., & Gosmini, C. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 238-249. [Link]

-

Schal Lab. (n.d.). Insect Pheromone Biochemistry and Molecular Biology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

CaltechTHESIS. (n.d.). Olefin Metathesis: a Versatile Tool for the Synthesis of Small to Large Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Beyond olefins: New metathesis directions for synthesis. Chemical Society Reviews. [Link]

-

ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

-

Repository of the Academy's Library. (n.d.). Synthesis of Semiochemicals via Olefin Metathesis. Retrieved from [Link]

-

ResearchGate. (2011). Recent advances of olefin metathesis and it's applications in organic synthesis. Retrieved from [Link]

- Google Patents. (2018). US20180099268A1 - Production of fatty olefin derivatives via olefin metathesis.

-

Mol-Instincts. (n.d.). 8-NONEN-1-OL 13038-21-6 wiki. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

LabSolutions. (n.d.). 8-Nonenyl Acetate. Retrieved from [Link]

Sources

- 1. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 2. 8-Nonenyl Acetate | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Insect pheromones - Wikipedia [en.wikipedia.org]

- 5. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. 8-Nonenyl Acetate | 13038-22-7 | TCI AMERICA [tcichemicals.com]

- 9. 13038-22-7(8-Nonenyl Acetate) | Kuujia.com [kuujia.com]

- 10. biosynth.com [biosynth.com]

- 11. Page loading... [wap.guidechem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. thesis.caltech.edu [thesis.caltech.edu]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 8-Nonenyl Acetate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

8-Nonenyl acetate, a C9 acetate ester, represents a class of volatile organic compounds with potential significance in chemical ecology, particularly as a semiochemical in insect communication. While its definitive role as a natural insect pheromone is an area of ongoing investigation, the biosynthetic pathways for structurally similar fatty acid-derived acetate esters are well-characterized. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of related compounds and delineates the probable biosynthetic pathway of 8-nonenyl acetate. We will explore the enzymatic cascade, from fatty acid synthesis to the terminal acetylation, drawing parallels from established insect pheromone biosynthesis. Furthermore, this guide details the experimental methodologies for the extraction, identification, and synthesis of 8-nonenyl acetate, offering a robust framework for researchers in chemical ecology and drug development.

Introduction: The Chemical Ecology of Acetate Esters

Chemical communication is a cornerstone of insect behavior, governing interactions from mating to foraging.[1] Pheromones, a class of semiochemicals, are pivotal in intraspecific communication, often comprising a blend of volatile compounds.[2] Among these, straight-chain acetate esters are a common motif in the sex pheromones of numerous insect species, particularly within the order Lepidoptera (moths and butterflies).[3][4] These molecules are typically derived from fatty acid metabolism, showcasing nature's efficiency in repurposing central metabolic pathways for specialized functions.[5]

This guide focuses on 8-nonenyl acetate, a monounsaturated nine-carbon acetate ester. While a confirmed natural role as a pheromone for this specific compound is not yet prominently documented in scientific literature, its structural characteristics are highly suggestive of a function in insect chemical communication. Understanding its potential natural occurrence and biosynthesis is therefore of significant interest for the development of novel pest management strategies and for broader ecological research.[6] This document will synthesize our knowledge of fatty acid-derived pheromone biosynthesis to construct a scientifically grounded, hypothetical pathway for 8-nonenyl acetate.

Natural Occurrence of Nonenyl Derivatives and Related Acetate Esters

While the presence of 8-nonenyl acetate in nature is not yet firmly established, related C9 compounds and other acetate esters have been identified in various biological contexts, providing clues to its potential ecological niche.

In Insects:

-

Nonenol Derivatives: (Z)-3-nonenol has been identified as a pheromonal component in the Caribbean fruit fly, Anastrepha suspensa.[5] This indicates that the C9 backbone is utilized in insect communication within the order Diptera.

-

Acetate Esters in Fruit Flies: Various acetate esters, such as isobutyl acetate and 2-phenethyl acetate, have been identified as volatile compounds from yeast strains associated with the olive fruit fly, Bactrocera oleae, and are attractive to the flies.[2] The melon fly, Bactrocera cucurbitae, is attracted to cuelure, which is the acetate of raspberry ketone.[7]

-

Lepidopteran Pheromones: A vast number of moth species utilize acetate esters as key components of their sex pheromones. For instance, (Z)-8-dodecenyl acetate is a major component of the sex pheromone of the Oriental fruit moth, Grapholita molesta.[2] The biosynthesis of these compounds has been extensively studied and provides a robust model for understanding the formation of other acetate ester pheromones.

In Plants:

-

Volatile esters, including various acetates, are common components of floral scents and fruit aromas, playing a role in attracting pollinators and seed dispersers. For example, (Z)-3-hexenyl acetate is a well-known "green leaf volatile" emitted by many plants upon damage.[8] Nonyl acetate has been used as an internal standard for quantifying volatile emissions from plants, suggesting its presence or similarity to naturally occurring plant volatiles.[1]

Biosynthesis of 8-Nonenyl Acetate: A Hypothetical Pathway

The biosynthesis of fatty acid-derived pheromones in insects follows a conserved and modular pathway.[5] Based on this established framework, we can propose a detailed biosynthetic route to 8-nonenyl acetate, originating from primary metabolism.

The overall proposed pathway is as follows: Acetyl-CoA → Malonyl-CoA → Saturated Fatty Acyl-CoA (e.g., Nonanoyl-CoA) → Monounsaturated Fatty Acyl-CoA (8-Nonenoyl-CoA) → Monounsaturated Fatty Alcohol (8-Nonenol) → 8-Nonenyl Acetate

De Novo Fatty Acid Synthesis

The carbon backbone of 8-nonenyl acetate is assembled through the de novo fatty acid synthesis pathway, which is ubiquitous in insects.[5]

-

Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) .

-

Elongation: Fatty acid synthase (FAS) , a multi-enzyme complex, then catalyzes the iterative condensation of acetyl-CoA with malonyl-CoA units, adding two carbons in each cycle.[9] For the synthesis of a C9 backbone, a specialized mechanism for producing odd-chain fatty acids would be required, potentially involving a propionyl-CoA starter unit instead of acetyl-CoA, or a chain-shortening mechanism acting on a longer-chain fatty acid.

Desaturation: Introduction of the Double Bond

The introduction of the double bond at the 8th position is a critical step in defining the identity of the molecule. This is catalyzed by a specific fatty acyl-CoA desaturase .

-

Enzymology: Desaturases are membrane-bound enzymes that introduce double bonds at specific positions in the fatty acyl chain.[6][10] The nomenclature of desaturases indicates the position of the double bond they create (e.g., a Δ9-desaturase introduces a double bond between carbons 9 and 10).

-

Specificity for 8-Nonenyl Acetate: The formation of 8-nonenoic acid would require a Δ8-desaturase acting on a nonanoyl-CoA precursor. The stereochemistry of the double bond (Z or E) is also determined by the specific desaturase enzyme.

Reduction to a Fatty Alcohol

The carboxylic acid group of the fatty acyl-CoA is then reduced to an alcohol.

-

Enzymology: This reduction is carried out by a fatty acyl-CoA reductase (FAR) .[5] FARs are a diverse family of enzymes, and their substrate specificity (in terms of chain length and saturation) is a key determinant of the final pheromone component produced. A FAR specific for 8-nonenoyl-CoA would be required.

Acetylation: The Final Step

The terminal step in the biosynthesis is the esterification of the fatty alcohol with an acetyl group.

-

Enzymology: This reaction is catalyzed by an alcohol acetyltransferase (AAT) . These enzymes utilize acetyl-CoA as the acetyl group donor. The specificity of the AAT for 8-nonenol would ensure the final production of 8-nonenyl acetate.

Figure 1. Proposed biosynthetic pathway of 8-Nonenyl Acetate.

Experimental Protocols

The study of insect pheromones involves a combination of analytical chemistry and biological assays. Below are detailed protocols for the extraction, analysis, and synthesis of 8-nonenyl acetate.

Extraction of Pheromones from Insects

This protocol is adapted from standard methods for extracting fatty acid-derived pheromones.[9]

Materials:

-

Insect pheromone glands or whole insects

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Microsyringe

-

Fine-tipped forceps

-

Stereomicroscope

Procedure:

-

Gland Dissection: Anesthetize the insect on ice. Under a stereomicroscope, carefully dissect the pheromone gland (typically located at the abdominal tip in female moths).

-

Solvent Extraction: Place the dissected gland into a clean glass vial containing a small volume (e.g., 50 µL) of hexane.

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Sample Collection: Carefully remove the gland tissue from the vial. The hexane extract now contains the pheromone components and is ready for analysis.

-

Storage: Store the extract at -20°C in a sealed vial to prevent evaporation and degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds like pheromones.[9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7000 Triple Quadrupole MS)

-

Capillary column suitable for separating fatty acid esters (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Procedure:

-

Sample Injection: Inject 1 µL of the hexane extract into the GC.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

-

Identification: Compare the retention time and mass spectrum of any peak of interest to a synthetic standard of 8-nonenyl acetate. The mass spectrum of 8-nonenyl acetate would be expected to show characteristic fragments, including a peak corresponding to the loss of acetic acid (M-60).

Chemical Synthesis of 8-Nonenyl Acetate

The synthesis of 8-nonenyl acetate can be achieved through a straightforward esterification of 8-nonenol.

Materials:

-

8-nonenol

-

Acetyl chloride or acetic anhydride

-

Pyridine or another suitable base

-

Dichloromethane or other aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure (Esterification with Acetyl Chloride):

-

Reaction Setup: Dissolve 8-nonenol in dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution in an ice bath.

-

Addition of Reagents: Slowly add an equimolar amount of pyridine, followed by the dropwise addition of acetyl chloride.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 8-nonenyl acetate.

Quantitative Data Summary

The following table provides the key physicochemical properties of 8-nonenyl acetate.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| CAS Number | 13038-22-7 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Conclusion and Future Directions

While the natural occurrence and biosynthetic pathway of 8-nonenyl acetate are not yet fully elucidated, the principles of fatty acid-derived pheromone biosynthesis provide a strong foundation for its investigation. The proposed pathway, involving fatty acid synthase, a specific desaturase, a reductase, and an acetyltransferase, is a testable model that can guide future research. The experimental protocols detailed in this guide offer a practical framework for the extraction, identification, and synthesis of 8-nonenyl acetate.

Future research should focus on screening for the presence of 8-nonenyl acetate in insect species, particularly those where related C9 compounds or other acetate esters have been identified. Once a natural source is confirmed, transcriptomic and genomic analyses of the pheromone gland can be employed to identify the specific genes encoding the biosynthetic enzymes. Functional characterization of these enzymes will provide definitive proof of the biosynthetic pathway and open avenues for the biotechnological production of 8-nonenyl acetate for use in sustainable pest management strategies.

References

-

Pinch, L. M., et al. (2021). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. PubMed Central. [Link]

-

Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PubMed Central. [Link]

-

Pheromones in the Fruit Fly. ResearchGate. [Link]

-

Insect Pheromones and Intermediates. Jaydev Chemical Industries. [Link]

-

(Z)-dodec-8-enyl acetate (Ref: BAS 284 I). AERU. [Link]

-

Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti. MDPI. [Link]

-

(E)-8-Dodecenyl acetate: Major component of the female sex pheromone of a Macadamia nut borer, Ecdytolopha torticornis. ResearchGate. [Link]

-

Quantitative analysis of pheromone production in irradiated Caribbean fruit fly males,Anastrepha suspensa (Loew). PubMed. [Link]

-

Improved attractants for the melon fly,Bactrocera cucurbitae. University of Hawaii at Manoa. [Link]

-

Olive Fruit Fly, Bactrocera oleae (Diptera: Tephritidae), Attraction to Volatile Compounds Produced by Host and Insect-Associated Yeast Strains. PubMed. [Link]

-

Chemical Compounds from Female and Male Rectal Pheromone Glands of the Guava Fruit Fly, Bactrocera correcta. Semantic Scholar. [Link]

-

Multiple CRISPR/Cas9 modifications of an esterase reveal its role in influencing acetate esters in the pheromone blend of a moth. PubMed. [Link]

-

Analysis of the (Z)-3-hexenyl acetate biosynthetic pathway in Acacia... ResearchGate. [Link]

-

(Z)-6-nonen-1-yl acetate cis-6-nonenyl acetate. The Good Scents Company. [Link]

-

Infochemical Pattern for True Bugs. Science Alert. [Link]

-

Plant volatile emission depends on the species composition of the neighboring plant community. MPG.PuRe. [Link]

-

NONANOIC ACID ( Pelargonic Acid). atamankimya.com. [Link]

-

Fatty acid desaturase. Wikipedia. [Link]

-

Insect pheromones. Wikipedia. [Link]

-

Chemical communication in insects. Wikipedia. [Link]

-

The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Olive Fruit Fly, Bactrocera oleae (Diptera: Tephritidae), Attraction to Volatile Compounds Produced by Host and Insect-Associated Yeast Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple CRISPR/Cas9 modifications of an esterase reveal its role in influencing acetate esters in the pheromone blend of a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of pheromone production in irradiated Caribbean fruit fly males,Anastrepha suspensa (Loew) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Management of Fruit Pests by Pheromone Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of the Potential Attractive Compounds of Bactrocera dorsalis (Hendel) [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Volatile Constituents from Food Lures by Tephritid Fruit Flies | MDPI [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to 8-Nonenyl Acetate: Structural Elucidation Through NMR, IR, and MS

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 8-nonenyl acetate (C₁₁H₂₀O₂), a compound of interest in chemical synthesis and pheromone research.[1][2][3] We present a comprehensive examination of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering not only characteristic data but also the underlying principles and standardized protocols for data acquisition. The methodologies are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Molecular Profile of 8-Nonenyl Acetate

8-Nonenyl acetate is an ester characterized by a nine-carbon alkenyl chain attached to an acetate group. Its molecular formula is C₁₁H₂₀O₂ and it has a molecular weight of approximately 184.28 g/mol .[1][2][3] The presence of both an ester functional group and a terminal double bond gives this molecule distinct spectroscopic features. Accurate structural confirmation is paramount for its application in research and development. This guide details the application of three core analytical techniques—NMR, IR, and MS—to provide an unambiguous characterization of 8-nonenyl acetate.

Below is a diagram illustrating the chemical structure of 8-nonenyl acetate, with carbons numbered for clear reference in the subsequent spectroscopic analysis.

Caption: Structure of 8-Nonenyl Acetate with Carbon Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Rationale for NMR Analysis

¹H NMR spectroscopy reveals the different electronic environments of protons, their relative numbers (integration), and the connectivity to neighboring protons (spin-spin splitting). ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment, distinguishing between sp³, sp², and carbonyl carbons. Together, they allow for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-resolution NMR spectra of a liquid sample like 8-nonenyl acetate.

Equipment and Materials:

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

8-Nonenyl Acetate sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-nonenyl acetate in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation Setup: Insert the tube into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using standard parameters.

-

A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A spectral width of approximately 220 ppm and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 8-nonenyl acetate shows distinct signals corresponding to the terminal alkene, the aliphatic chain, and the acetate group.

Table 1: ¹H NMR Spectroscopic Data for 8-Nonenyl Acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |

| ~5.80 | ddt | 1H | H-2 |

| ~4.95 | m | 2H | H-1 |

| ~4.05 | t | 2H | H-9 |

| ~2.04 | s | 3H | H-10 (CH₃) |

| ~2.03 | q | 2H | H-3 |

| ~1.61 | p | 2H | H-8 |

| ~1.30 | m | 6H | H-4, H-5, H-6, H-7 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for similar structures.[4][5]

Interpretation:

-

The signals between ~4.95 and ~5.80 ppm are characteristic of the vinyl protons (H-1 and H-2) of the terminal double bond.

-

The triplet at ~4.05 ppm corresponds to the methylene protons (H-9) adjacent to the ester oxygen, which are deshielded.[5]

-

The sharp singlet at ~2.04 ppm is the signal for the three methyl protons (H-10) of the acetate group.

-

The multiplet at ~2.03 ppm is assigned to the allylic protons (H-3), which are adjacent to the double bond.

-

The multiplets between ~1.30 and ~1.61 ppm represent the methylene protons of the long aliphatic chain.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for 8-Nonenyl Acetate

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| ~171.1 | C-11 (C=O) |

| ~139.1 | C-2 (=CH) |

| ~114.2 | C-1 (=CH₂) |

| ~64.6 | C-9 (-CH₂-O) |

| ~33.8 | C-3 |

| ~29.1 | C-4, C-5, C-6, C-7 |

| ~28.6 | C-8 |

| ~25.9 | C-10 (CH₃) |

Note: Chemical shifts are approximate and based on predictive models and data for analogous compounds.

Interpretation:

-

The downfield signal at ~171.1 ppm is characteristic of the ester carbonyl carbon (C-11).

-

The peaks at ~139.1 ppm and ~114.2 ppm correspond to the sp² hybridized carbons of the double bond (C-2 and C-1, respectively).

-

The signal at ~64.6 ppm is assigned to the carbon (C-9) bonded to the ester oxygen.

-

The remaining signals in the ~25-34 ppm range are attributed to the sp³ hybridized carbons of the aliphatic chain and the acetate methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale for IR Analysis

For 8-nonenyl acetate, IR spectroscopy is expected to confirm the presence of two key functional groups: the ester (C=O and C-O bonds) and the alkene (C=C and =C-H bonds). The frequencies of these vibrations serve as a molecular fingerprint.

Experimental Protocol: IR Data Acquisition

This protocol describes the analysis of a neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.[6][7]

Equipment and Materials:

-

FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

-

8-Nonenyl Acetate sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat 8-nonenyl acetate directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol or acetone and a lint-free wipe to prevent contamination of subsequent samples.[8][9]

IR Data and Interpretation

The IR spectrum of 8-nonenyl acetate will display several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for 8-Nonenyl Acetate

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3077 | Medium | =C-H Stretch (alkene) |

| ~2927, ~2855 | Strong | C-H Stretch (aliphatic) |

| ~1740 | Strong | C=O Stretch (ester) |

| ~1641 | Medium | C=C Stretch (alkene) |

| ~1238 | Strong | C-O Stretch (ester) |

| ~910 | Strong | =C-H Bend (out-of-plane) |

Note: Frequencies are typical values for the assigned functional groups.[5]

Interpretation:

-

A strong, sharp peak around 1740 cm⁻¹ is the most prominent feature, confirming the presence of the ester carbonyl (C=O) group.[5]

-

A strong band around 1238 cm⁻¹ is indicative of the C-O stretching vibration of the acetate group.

-

The presence of the terminal alkene is confirmed by the C=C stretch at ~1641 cm⁻¹ , the vinylic =C-H stretch at ~3077 cm⁻¹ , and the strong out-of-plane =C-H bend at ~910 cm⁻¹ .

-

Strong absorptions at ~2927 and ~2855 cm⁻¹ are due to the C-H stretching of the long methylene chain.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through analysis of its fragmentation patterns.

Rationale for MS Analysis

Electron Ionization (EI) mass spectrometry is used to determine the molecular weight of 8-nonenyl acetate from its molecular ion (M⁺). The fragmentation pattern provides corroborating evidence for the proposed structure, as specific fragments are characteristic of the ester and alkyl chain moieties.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for volatile compounds like 8-nonenyl acetate, as it separates the analyte from any impurities before it enters the mass spectrometer.[10][11][12]

Equipment and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium carrier gas

-

Capillary column (e.g., DB-5 or similar non-polar column)

-

8-Nonenyl Acetate sample, diluted in a volatile solvent (e.g., hexane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 8-nonenyl acetate (~100 ppm) in a suitable volatile solvent.

-

GC Method Setup:

-

Set the injector temperature to ~250°C.

-

Program the oven temperature with a ramp (e.g., start at 60°C, hold for 2 min, then ramp at 10°C/min to 280°C) to ensure good separation.

-

Use helium as the carrier gas with a constant flow rate.[10]

-

-

MS Method Setup:

-

Set the ion source to Electron Ionization (EI) at 70 eV.

-

Set the mass scan range from m/z 40 to 300.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to 8-nonenyl acetate in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak.

MS Data and Interpretation

The EI mass spectrum will show the molecular ion and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments for 8-Nonenyl Acetate

| m/z (mass-to-charge) | Proposed Fragment Identity |

| 184 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃COOH]⁺ |

| 61 | [CH₃COOH₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: Fragmentation data is based on typical EI patterns for acetate esters.

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 184 confirms the molecular weight of the compound.[1][2][3]

-

The base peak (most intense peak) at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺), a hallmark of acetate esters.

-

A significant peak at m/z 61 arises from a McLafferty rearrangement, a characteristic fragmentation of esters, which forms the protonated acetic acid ion.

-

The peak at m/z 124 corresponds to the loss of a neutral acetic acid molecule (60 Da) from the molecular ion, leaving the C₉H₁₆⁺ carbocation.

The fragmentation workflow is visualized below.

Caption: Major EI Fragmentation Pathways of 8-Nonenyl Acetate.

Conclusion

The combined application of NMR (¹H and ¹³C), IR, and MS provides a robust and unequivocal structural confirmation of 8-nonenyl acetate. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key ester and alkene functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as an authoritative reference for researchers and scientists, ensuring the accurate identification and quality assessment of 8-nonenyl acetate in any scientific application.

References

- Oud Academia. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling.

- ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.

- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

- BenchChem. (2025). Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters.

- Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Northern Illinois University. (n.d.). FT-IR sample preparation.

- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters.

- Santa Cruz Biotechnology. (n.d.). 8-Nonenyl Acetate.

- Fisher Scientific. (n.d.). 8-Nonenyl Acetate 98.0+%.

- CymitQuimica. (n.d.). 8-Nonenyl Acetate.

Sources

- 1. scbt.com [scbt.com]

- 2. 8-Nonenyl Acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 8-Nonenyl Acetate | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. oudacademia.com [oudacademia.com]

- 11. dem.ri.gov [dem.ri.gov]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 8-Nonenyl Acetate: Structure, Isomerism, and Analysis

This guide provides a comprehensive technical overview of 8-nonenyl acetate, a significant ester in the field of organic chemistry. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core structural features, the nuances of its various isomers, and the modern analytical techniques employed for its characterization. We will explore the causality behind synthetic choices and analytical methodologies, grounding our discussion in established scientific principles.

Introduction to 8-Nonenyl Acetate

8-Nonenyl acetate, also known by synonyms such as 9-acetoxy-1-nonene and acetic acid 8-nonenyl ester, is an organic compound classified as an ester of acetic acid and 8-nonen-1-ol.[1][2][3] Its structure consists of a nine-carbon alkenyl chain with a terminal double bond and an acetate functional group at the opposite end. This bifunctional nature—containing both a C=C double bond and an ester group—makes it a versatile molecule in organic synthesis and a subject of interest for its potential biological activities and applications in the flavor and fragrance industry.

Core Structural Formula and Physicochemical Properties

The fundamental structure of 8-nonenyl acetate is defined by a linear nine-carbon chain where the double bond is located between C8 and C9, and the acetate group is esterified to the C1 hydroxyl group of the corresponding alcohol. Its chemical formula is C₁₁H₂₀O₂ and it has a molecular weight of approximately 184.28 g/mol .[1][2][4]

The table below summarizes its key physicochemical properties, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 13038-22-7 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][4] |

| Molecular Weight | 184.28 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| SMILES | C=CCCCCCCCOC(C)=O | [1][4] |

| InChI Key | HUXQMCFHKGATCP-UHFFFAOYSA-N | [1][3] |

| Density | ~0.88 g/cm³ | [3] |

| Boiling Point | 155°C at 24 mmHg | [3] |

| Refractive Index | ~1.433 - 1.435 | [3] |

| LogP | 3.0761 | [3][4] |

| Hydrogen Bond Acceptors | 2 | [3][4] |

| Rotatable Bonds | 9 | [3] |

The Landscape of Isomerism in Nonenyl Acetates

The term "nonenyl acetate" can refer to a large family of isomeric compounds that share the same molecular formula (C₁₁H₂₀O₂) but differ in the arrangement of their atoms. Understanding these isomeric forms is critical, as subtle structural changes can lead to significant differences in chemical reactivity, physical properties, and biological function (e.g., odor profile or pheromonal activity).

Positional Isomerism

Positional isomers of nonenyl acetate are characterized by the different locations of the carbon-carbon double bond along the nine-carbon chain. For instance, while 8-nonenyl acetate has a terminal double bond, 2-nonenyl acetate, 3-nonenyl acetate, and 6-nonenyl acetate have internal double bonds.[5][6][7] Each positional isomer is a distinct chemical compound with unique properties.

Caption: Positional isomers of nonenyl acetate.

Geometric (E/Z) Isomerism

For positional isomers with an internal double bond (i.e., not 8-nonenyl acetate), the restricted rotation around the C=C bond gives rise to geometric isomerism.[8][9] This is typically described using cis/trans or, more systematically, E/Z notation. The designation depends on the priority of the substituent groups on each carbon of the double bond, determined by the Cahn-Ingold-Prelog (CIP) rules.[10][11]

-

(Z)-isomer : The higher-priority groups are on the Z ame side of the double bond.[9][11]

-

(E)-isomer : The higher-priority groups are on E pposite sides of the double bond.[9][11]

For example, 6-nonenyl acetate exists as both (Z)-6-nonenyl acetate (also known as cis-6-nonenyl acetate) and (E)-6-nonenyl acetate (trans-6-nonenyl acetate).[6] These two isomers have distinct properties; (Z)-6-nonenyl acetate is noted for its melon and pear-like aroma.[6]

Caption: General representation of (E) and (Z) geometric isomers.

Synthesis and Experimental Protocols

The synthesis of nonenyl acetates typically involves a two-step process: formation of the corresponding nonenol followed by its esterification. The choice of reaction conditions and starting materials is paramount for controlling the position and geometry of the double bond.

General Synthetic Workflow

A common and robust method for synthesizing a specific nonenyl acetate is through the acetylation of its corresponding alcohol precursor. This ensures the position and geometry of the double bond, established during the alcohol's synthesis, are preserved.

Caption: General workflow for nonenyl acetate synthesis.

Example Protocol: Synthesis of 8-Nonenyl Acetate

This protocol describes the acetylation of 8-nonen-1-ol. The causality for this choice is its directness; it is a high-yielding, well-established transformation (esterification) that does not affect the terminal double bond.

Materials:

-

8-nonen-1-ol

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous copper sulfate (CuSO₄) (for pyridine removal)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 8-nonen-1-ol (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Reagents: Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq). Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger for the acetic acid byproduct, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching and Workup: Once complete, cool the mixture back to 0°C and slowly add water to quench any remaining acetic anhydride. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer successively with saturated aqueous NaHCO₃, water, and saturated aqueous CuSO₄ (to remove pyridine). Finally, wash with brine. Causality: The basic NaHCO₃ wash neutralizes acidic components. The CuSO₄ wash complexes with pyridine, facilitating its removal into the aqueous phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 8-nonenyl acetate.

Spectroscopic Characterization

Structural elucidation and purity assessment of 8-nonenyl acetate and its isomers rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is invaluable for confirming the structure. Key expected signals for 8-nonenyl acetate are:

-

~5.8 ppm: A multiplet corresponding to the internal vinyl proton (-CH=CH₂).

-

~4.9-5.0 ppm: Two multiplets for the two terminal vinyl protons (=CH₂).

-

~4.05 ppm: A triplet for the two protons on the carbon adjacent to the acetate oxygen (-CH₂-OAc).

-

~2.04 ppm: A singlet for the three methyl protons of the acetate group (-C(O)CH₃).

-

~1.2-1.7 ppm: A series of multiplets for the remaining methylene protons in the alkyl chain.

For internal alkene isomers , the vinyl protons will appear in a different region (~5.3-5.5 ppm), and their coupling constants (J-values) are diagnostic for determining E/Z geometry. A larger J-value (~12-18 Hz) is characteristic of a trans (E) configuration, while a smaller J-value (~6-12 Hz) indicates a cis (Z) configuration.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information, confirming the carbon skeleton.

-

~171 ppm: Carbonyl carbon of the ester.

-

~139 ppm: Internal vinyl carbon (-CH=CH₂).

-

~114 ppm: Terminal vinyl carbon (=CH₂).

-

~65 ppm: Carbon adjacent to the acetate oxygen (-CH₂-OAc).

-

~21 ppm: Methyl carbon of the acetate group.

-

~25-34 ppm: Alkyl chain carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under Electron Ionization (EI), 8-nonenyl acetate will show a molecular ion peak (M⁺) at m/z 184. A characteristic fragmentation pattern often includes the loss of acetic acid (60 Da), resulting in a prominent peak at m/z 124.

Applications and Significance

While the saturated analogue, nonyl acetate, is a known flavoring and fragrance agent with a fruity, sweet odor, the various nonenyl acetate isomers are explored for more specific scent profiles.[12][13] For example, certain isomers like (Z)-6-nonenyl acetate are valued for their melon-like notes.[6] Furthermore, many unsaturated acetates serve as sex pheromones for insect species, particularly within the Lepidoptera order, making them crucial for ecological studies and the development of pest management strategies.[14]

Conclusion

8-Nonenyl acetate and its isomers represent a fascinating class of molecules where subtle changes in structure—the position and geometry of a double bond—impart distinct chemical identities and functionalities. A thorough understanding of their synthesis and the application of modern spectroscopic techniques are essential for any researcher working with these compounds. The protocols and analytical insights provided in this guide serve as a foundational resource for professionals in chemistry and related sciences, emphasizing a logical, evidence-based approach to handling these versatile chemical entities.

References

-

Chembk. (n.d.). 8-nitro-8-nonenyl acetate. Retrieved from [Link]

-

FlavScents. (n.d.). (Z)-3-nonen-1-yl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-6-nonen-1-yl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-nonen-1-yl acetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Nonyl Acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism. Retrieved from [Link]

-

LabSolutions. (n.d.). 8-Nonenyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Nonyl Acetate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 8-Nonenyl Acetate, 25mL, Each. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Geometric Isomers and E/Z Naming System. Retrieved from [Link]

-

Chemguide. (n.d.). E-Z Notation for Geometric Isomerism. Retrieved from [Link]

-

Leah4sci. (2018). E Z Geometric Isomers for Alkenes. Retrieved from [Link]

-

Scribd. (n.d.). 207 E-Z Isomerism. Retrieved from [Link]

-

ResearchGate. (2020). Novel convenient synthesis of (Z/E)-8-dodecenyl acetates, components of the Grapholitha molesta sex pheromone. Retrieved from [Link]

Sources

- 1. 8-Nonenyl Acetate | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 13038-22-7(8-Nonenyl Acetate) | Kuujia.com [kuujia.com]

- 4. chemscene.com [chemscene.com]

- 5. (Z)-3-nonen-1-yl acetate [flavscents.com]

- 6. (Z)-6-nonen-1-yl acetate, 76238-22-7 [thegoodscentscompany.com]

- 7. (E)-2-nonen-1-yl acetate, 30418-89-4 [thegoodscentscompany.com]

- 8. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. scent.vn [scent.vn]

- 13. Nonyl Acetate | C11H22O2 | CID 8918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 8-Nonenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 8-nonenyl acetate, a key intermediate and signaling molecule in various research and development applications. Understanding these fundamental physicochemical properties is paramount for its effective use in experimental design, formulation development, and ensuring the integrity of scientific findings. This document delves into the theoretical principles governing its behavior in common laboratory solvents, outlines detailed experimental protocols for empirical determination, and discusses the critical factors influencing its chemical stability. Through a synthesis of established scientific principles and practical, field-proven insights, this guide aims to equip researchers with the necessary knowledge to confidently and accurately handle 8-nonenyl acetate in their work.

Introduction: The Significance of 8-Nonenyl Acetate in Research

8-Nonenyl acetate (C₁₁H₂₀O₂), also known as 9-acetoxy-1-nonene, is an unsaturated ester that has garnered interest in various scientific fields, including chemical ecology and drug discovery, for its role as a semiochemical and its potential as a building block in organic synthesis. The presence of both a terminal double bond and an acetate ester functionality imparts a unique combination of reactivity and physicochemical properties.

The efficacy of 8-nonenyl acetate in any application is intrinsically linked to its solubility and stability. Inadequate solubility can lead to heterogeneous reaction mixtures, inaccurate dosing, and poor bioavailability in biological assays. Conversely, degradation of the molecule can result in a loss of activity and the introduction of confounding variables into experiments. Therefore, a thorough understanding and careful consideration of these parameters are not merely technical details but foundational pillars of robust scientific inquiry.

This guide will provide a detailed exploration of the solubility profile of 8-nonenyl acetate across a spectrum of common laboratory solvents. Furthermore, it will elucidate the primary degradation pathways and furnish practical, step-by-step protocols for assessing its stability under various environmental stressors.

Solubility Profile of 8-Nonenyl Acetate

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. 8-Nonenyl acetate possesses a long, non-polar hydrocarbon chain (the nonenyl group) and a moderately polar acetate group. This amphiphilic nature dictates its solubility characteristics.

Theoretical Considerations

The long C9 alkyl chain of 8-nonenyl acetate contributes significantly to its non-polar character, suggesting good solubility in non-polar organic solvents. The presence of the ester group, with its polar carbonyl and ether linkages, introduces the capacity for dipole-dipole interactions, allowing for some degree of solubility in more polar solvents. However, the lack of a hydroxyl or amine group means it cannot act as a hydrogen bond donor, limiting its solubility in highly polar, protic solvents like water.

Predicted and Observed Solubility in Common Solvents